7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15Cl2NO3 and its molecular weight is 352.21. The purity is usually 95%.
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Scientific Research Applications
Dopaminergic Activity
Research has explored similar benzazepines for their dopaminergic activity, with investigations into their effects on central and peripheral dopamine receptors. For example, studies on substituted benzazepines have shown potential as agonists in this regard. These compounds were synthesized and their impacts measured in various biological assays, including effects on renal blood flow in dogs and rotational effects in rats with lesions in the substantia nigra (Pfeiffer et al., 1982).
Mechanism and Stereochemistry in Synthesis
The synthesis and structural analysis of similar compounds provide insights into their mechanism and stereochemistry. For instance, the synthesis and stereochemical study of certain benzazepine derivatives using NMR spectroscopy and X-ray diffraction have been reported. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Hong‐zhong et al., 2001).
Synthesis for Antagonist Applications
The synthesis of benzazepines for specific pharmacological applications, such as CCR5 antagonists, has been a focus area. This includes developing practical methods for synthesizing compounds with potential as orally active antagonists, highlighting their relevance in medicinal chemistry (Ikemoto et al., 2005).
Novel Synthesis Techniques
Innovative methods for synthesizing aromatic methoxy and methylenedioxy substituted benzazepines have been developed. These methods involve several chemical reactions and provide a pathway for creating a range of compounds with potential applications in different scientific fields (Pecherer et al., 1972).
Properties
IUPAC Name |
7-chloro-4-(3-chloro-2-methylphenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-10-13(19)4-3-5-14(10)20-8-11-6-12(18)7-15(22-2)17(11)23-9-16(20)21/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJDGMZQQLUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC3=C(C(=CC(=C3)Cl)OC)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.